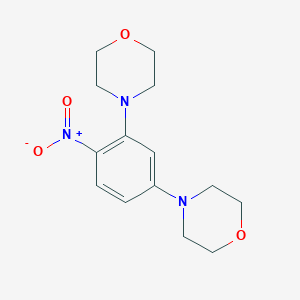

2,4-Dimorpholinonitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

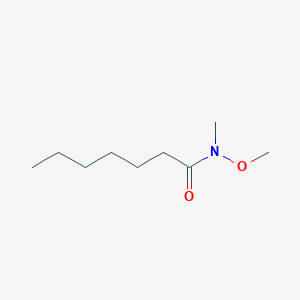

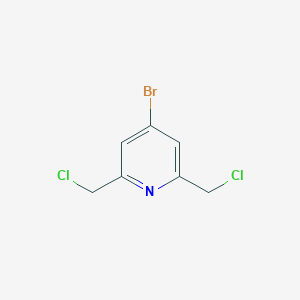

2,4-Dimorpholinonitrobenzene is a chemical compound that is derived from reactions involving morpholine and nitrobenzene derivatives. While the specific compound "2,4-Dimorpholinonitrobenzene" is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their reactions. For instance, 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a product of the reaction between 1,2-dichloro-4,5-dinitrobenzene and morpholine, indicating that morpholine can act as a nucleophile in substitution reactions on the aromatic ring .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions where morpholine reacts with a chloro-nitrobenzene derivative. For example, the synthesis of 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a result of such a reaction . Additionally, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . These methods suggest that similar synthetic routes could be employed for the synthesis of 2,4-Dimorpholinonitrobenzene.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimorpholinonitrobenzene has been determined using techniques such as single-crystal x-ray diffraction. For instance, 1-morpholino-2,4-dinitrobenzene crystallizes in the monoclinic space group P21/n . The structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine reveals insights into the geometry of the N-N double bond and the partial delocalization across the triazene moiety . These findings help in understanding the potential molecular structure of 2,4-Dimorpholinonitrobenzene.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can be complex. For example, the reaction between 1,2-dichloro-4,5-dinitrobenzene and morpholine leads to substitution on the aromatic ring . Additionally, the coupling reactions to form azo compounds, as seen in the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, indicate that morpholine can participate in diazo coupling reactions . These reactions provide a basis for understanding the types of chemical reactions that 2,4-Dimorpholinonitrobenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,4-Dimorpholinonitrobenzene can be inferred from spectroscopic investigations. UV-visible spectrophotometry and NMR spectroscopy have been used to investigate the structures of similar compounds in solution, such as 1-morpholino-2,4-dinitrobenzene . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides information on absorption and emission spectra, which are important for understanding the electronic properties of these compounds . These techniques could be applied to determine the physical and chemical properties of 2,4-Dimorpholinonitrobenzene.

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Trends in 2,4-D Herbicide Toxicity

A scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity, focusing on global research trends, gaps, and future research directions in toxicology and mutagenicity. The review emphasizes the need for more studies on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Photocatalytic Degradation of Pollutants

Discussion on the use of TiO2-supported adsorbent materials as enhanced heterogeneous photocatalysts for organic pollutant removal from air and water. This review covers the preparation methods of composite TiO2/adsorbent materials and their performance, highlighting the need for efficient regeneration of adsorbent materials using illumination (MiarAlipour, Friedmann, Scott, & Amal, 2018).

Adsorption Technologies for Environmental Remediation

An overview of the use of activated carbon, synthetic resins, and low-cost natural adsorbents for the removal of phenol and its derivatives from contaminated water. This review compares their removal performance and emphasizes the potential of low-cost adsorbents, such as coal fly ash and red mud, which demonstrate outstanding removal capabilities (Lin & Juang, 2009).

Advanced Synthesis Techniques

A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, is presented. The method involves bromination of 2-fluoroaniline and diazotization with methyl nitrite, highlighting the challenges of large-scale chemical synthesis and the importance of developing cost-effective and safe production methods (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-morpholin-4-yl-4-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXWNZPLYVFBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimorpholinonitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)